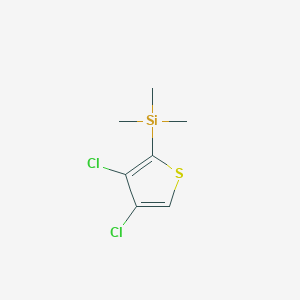
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is an organosilicon compound that features a thiophene ring substituted with two chlorine atoms at the 3 and 4 positions and a trimethylsilyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorothiophen-2-yl)(trimethyl)silane typically involves the reaction of 3,4-dichlorothiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the electron-donating effect of the trimethylsilyl group.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which (3,4-Dichlorothiophen-2-yl)(trimethyl)silane exerts its effects is largely dependent on the type of reaction it undergoes. The trimethylsilyl group can stabilize carbocations through hyperconjugation, making the compound reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
(3,4-Dichlorophenyl)(trimethyl)silane: Similar structure but with a phenyl ring instead of a thiophene ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Uniqueness:
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is unique due to the presence of both a thiophene ring and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specialized synthetic applications and research.
Propriétés
Numéro CAS |
60111-67-3 |
|---|---|
Formule moléculaire |
C7H10Cl2SSi |
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
(3,4-dichlorothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Cl2SSi/c1-11(2,3)7-6(9)5(8)4-10-7/h4H,1-3H3 |
Clé InChI |
SQWYEQMFKYKQHK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CS1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


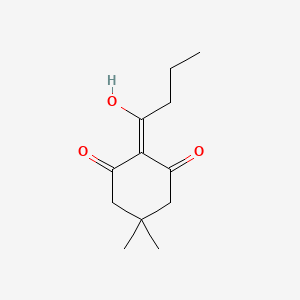
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
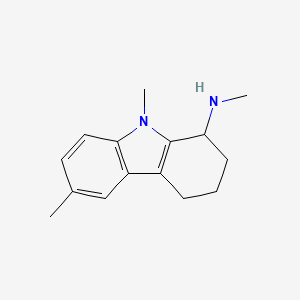

![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

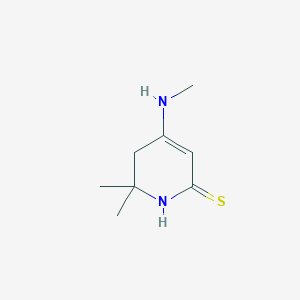

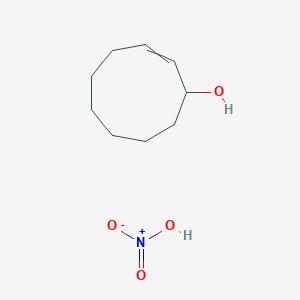
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
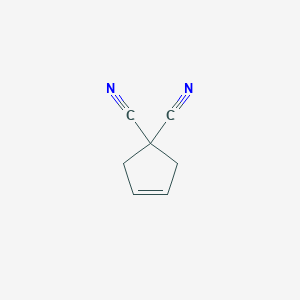
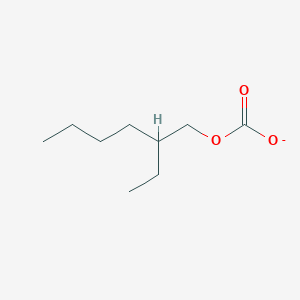
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
